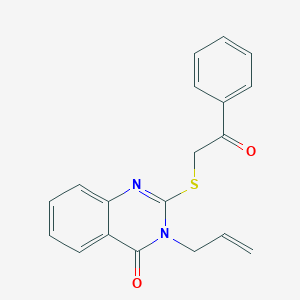
2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the condensation of 2-aminobenzamide with benzyl alcohol under oxidative conditions.
Introduction of the Phenacylsulfanyl Group: The phenacylsulfanyl group can be introduced through a nucleophilic substitution reaction involving a suitable phenacyl halide and a thiol derivative.
Addition of the Prop-2-enyl Group: The prop-2-enyl group can be added via an alkylation reaction using an appropriate alkylating agent, such as an allyl halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste.
化学反应分析
Types of Reactions
2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, thiol derivatives
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s quinazolinone core is known for its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Material Science: The compound may be explored for its potential use in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of 2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit enzymes such as poly(ADP-ribose) polymerase (PARP) and tyrosine kinases, leading to the modulation of cellular processes like DNA repair and signal transduction . The phenacylsulfanyl and prop-2-enyl groups may further enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
2-Phenylquinazolin-4-one: Lacks the phenacylsulfanyl and prop-2-enyl groups, resulting in different chemical properties and biological activities.
3-Prop-2-enylquinazolin-4-one: Similar structure but without the phenacylsulfanyl group, leading to variations in reactivity and applications.
2-Phenacylsulfanylquinazolin-4-one: Contains the phenacylsulfanyl group but lacks the prop-2-enyl group, affecting its overall chemical behavior.
Uniqueness
2-Phenacylsulfanyl-3-prop-2-enylquinazolin-4-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both phenacylsulfanyl and prop-2-enyl groups enhances its potential for diverse applications in medicinal chemistry and material science.
属性
IUPAC Name |
2-phenacylsulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-2-12-21-18(23)15-10-6-7-11-16(15)20-19(21)24-13-17(22)14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQPTTWZHBGULO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-chlorobenzylidene)amino]-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B382308.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B382309.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B382313.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl diethylcarbamodithioate](/img/structure/B382314.png)
![Ethyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382315.png)
![2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B382316.png)
![ethyl 2-{[(2-isopropylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B382319.png)
![2-(2-tert-butylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B382320.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chloro-3-nitrobenzamide](/img/structure/B382321.png)
![3-{[3-(2-Chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoic acid](/img/structure/B382324.png)

![ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B382327.png)
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B382328.png)
